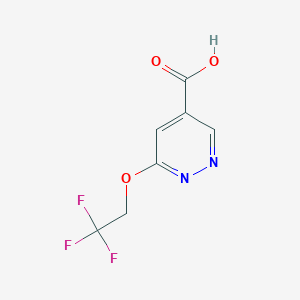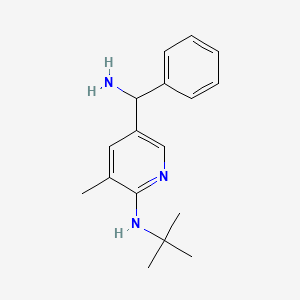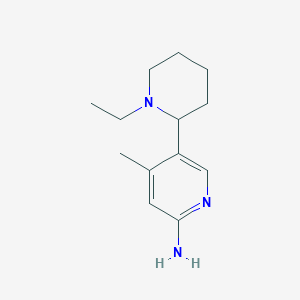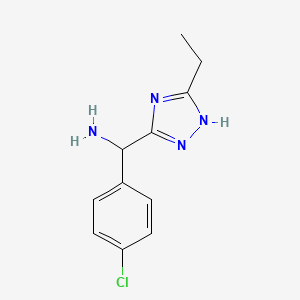
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridazine ring, which is further substituted with a carboxylic acid group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethoxy group makes it valuable in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid include:
6-(Difluoromethyl)pyridazine-4-carboxylic acid: This compound has a difluoromethyl group instead of a trifluoroethoxy group, which can result in different chemical and biological properties.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound features a trifluoromethyl group attached to a pyridine ring, offering a different structural framework and reactivity.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C7H5F3N2O3 |
|---|---|
Molekulargewicht |
222.12 g/mol |
IUPAC-Name |
6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-1-4(6(13)14)2-11-12-5/h1-2H,3H2,(H,13,14) |
InChI-Schlüssel |
DHDSFXUNUBKPQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1OCC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)



![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)




